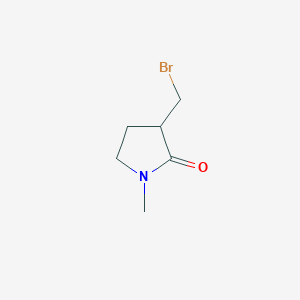
4-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid” is a chemical compound with the molecular weight of 221.14 . It is also known as 2-(2,2,2-trifluoroethoxy)isonicotinic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, substituted 2-(chloromethyl)-pyridine and substituted imidazole-2-thione reacted in the presence of sodium methoxide to afford a series of substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles . Similar reactions with different pyrimidine-2-thiol led to the corresponding [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-pyrimidine derivatives .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, reactions of similar compounds have been reported. For example, substituted 2-(chloromethyl)-pyridine and substituted imidazole-2-thione reacted in the presence of sodium methoxide to afford a series of substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 110-114°C .Scientific Research Applications
Microbial Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, which include perfluoroalkyl acid (PFAA) precursors, undergo degradation in the environment, resulting in perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs). This process involves abiotic and microbial degradation of non-fluorinated functionalities, leading to the formation of persistent and toxic substances like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). The review highlights the environmental biodegradability studies of these precursors, emphasizing laboratory investigations, experimental methodologies, and the identification of quantitative and qualitative relationships between precursors and PFSAs or PFCAs. The review identifies knowledge gaps and suggests future research directions for biodegradation studies, environmental monitoring, and ecotoxicological assessment of these chemicals (Liu & Avendaño, 2013).
Bioaccumulative Potential of PFCAs
Perfluorinated acids, including PFCAs, are persistent and detected in various wildlife, leading to concerns about their bioaccumulation potential. The review delves into the bioaccumulation of perfluorinated acids and highlights key points, such as the direct relationship between bioaccumulation and fluorinated carbon chain length and the higher bioaccumulative potential of PFASs compared to PFCAs. It concludes that PFCAs with seven fluorinated carbons or less are not considered bioaccumulative according to regulatory criteria and emphasizes the need for further research to fully understand the bioaccumulation potential of PFCAs with longer fluorinated carbon chains (Conder et al., 2008).
Physicochemical Properties, Levels, and Treatment of PFAs in Water
The review discusses the presence and impact of perfluorinated acids (PFAs) in water bodies, highlighting the inadequacy of current computational methods for reliable multimedia modeling efforts and risk assessments. It emphasizes the widespread presence of PFAs in various types of aquatic systems and the high concentration gradients observed, which reflect proximity to industrial sources. The review underscores the need for additional studies to define opportunities from various treatment methods and to better understand the fate of PFAs in aquatic systems (Rayne & Forest, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid are currently unknown
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules that can interact with the compound.
properties
IUPAC Name |
4-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-5-1-2-12-6(3-5)7(13)14/h1-3H,4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQHBIGLVVHFDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OCC(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2406954.png)
![N-[5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2406955.png)

![(E)-4-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2406960.png)
![2,2,2-Trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone](/img/structure/B2406964.png)

![N-(2-ethoxyphenyl)-2-(propylthio)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2406968.png)



![1-Cyclopropyl-3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one](/img/structure/B2406974.png)
![7-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2406975.png)
![Ethyl 4-[(butan-2-yl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B2406976.png)